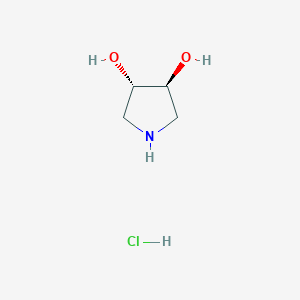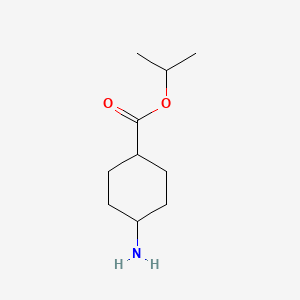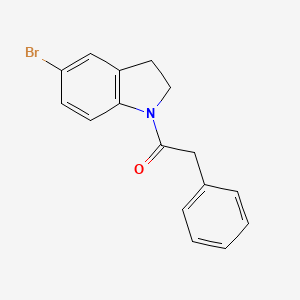
5-溴-1-(苯乙酰基)-2,3-二氢-1H-吲哚
描述
“5-bromo-1-(phenylacetyl)-2,3-dihydro-1H-indole” is a chemical compound that belongs to the class of indoles. Indoles are heterocyclic compounds that contain a five-membered pyrrole ring fused to a six-membered benzene ring. The term “5-bromo” indicates the presence of a bromine atom at the 5th position of the indole ring. The term “1-(phenylacetyl)” suggests that a phenylacetyl group is attached to the 1st position of the indole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring, followed by functionalization at the 1st and 5th positions. The bromination could be achieved through electrophilic aromatic substitution . The attachment of the phenylacetyl group might involve a nucleophilic acyl substitution .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a bromine atom, and a phenylacetyl group. The indole ring is aromatic, which means it is planar and has a system of delocalized π electrons .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom and the phenylacetyl group. The bromine atom is an electron-withdrawing group, which could make the indole ring more susceptible to electrophilic aromatic substitution . The phenylacetyl group could potentially undergo a variety of reactions, including nucleophilic acyl substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point . The presence of the phenylacetyl group could influence the compound’s solubility in various solvents .科学研究应用
抗菌活性
5-溴-1-(苯乙酰基)-2,3-二氢-1H-吲哚衍生物已表现出显着的抗菌特性。从该物质衍生的杂环化合物已被评估其对各种细菌和真菌菌株的体外抗菌活性。研究结果表明,这些衍生物,特别是那些具有四氢嘧啶结构的衍生物,具有相当大的抗菌活性,表明它们在药物应用中的潜力 (Mageed 等,2021)。
合成和结构表征
研究集中在 5-溴-1H-吲哚衍生物的合成及其结构分析。这些研究包括通过三氟乙酰化和 NBS 促进反应等反应合成复杂的吲哚基结构。合成的化合物使用核磁共振、红外光谱和质谱等技术进行表征,有助于我们了解它们的分子结构和性质 (Mphahlele & Maluleka,2016),(Zhao-chan,2013)。
潜在药物应用
正在对源自 5-溴-1H-吲哚的化合物的潜在药物应用进行研究。研究包括探索它们作为抗糖尿病剂的用途,一些化合物对 α-葡萄糖苷酶表现出显着的抑制潜力。这些发现表明,此类化合物可以作为进一步研究开发新抗糖尿病药物的先导分子 (Nazir 等,2018)。
晶体结构分析
5-溴-1H-吲哚衍生物的晶体结构和分子相互作用已得到广泛研究。这项研究涉及通过 X 射线晶体学和 Hirshfeld 表面分析等方法分析晶体结构,从而深入了解这些化合物的分子排列和分子间相互作用 (Barakat 等,2017)。
新型杂环化合物的合成
5-溴-1-(苯乙酰基)-2,3-二氢-1H-吲哚作为各种新型杂环化合物的合成前体。这些合成路线有助于创造出不同的结构,如吲哚、恶唑吲哚酮等,它们在制药和材料科学中具有广泛的应用 (Kametani 等,1981)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-(5-bromo-2,3-dihydroindol-1-yl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO/c17-14-6-7-15-13(11-14)8-9-18(15)16(19)10-12-4-2-1-3-5-12/h1-7,11H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOGOBYCEZTHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)C(=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1400543.png)
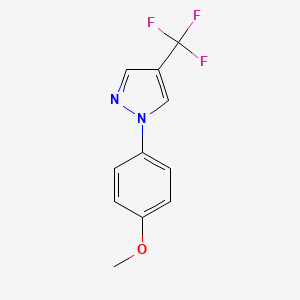
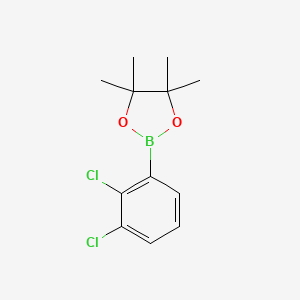

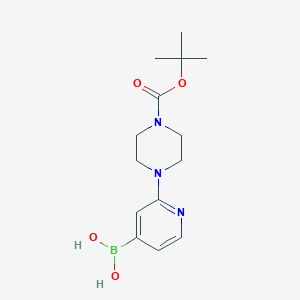
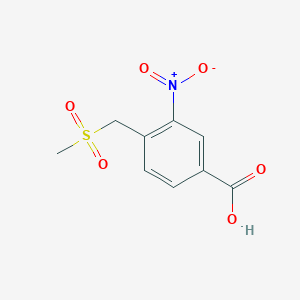

![7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1400554.png)
